molecular formula C13H10N2OS B2612151 5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile CAS No. 2344680-87-9

5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile

Cat. No.: B2612151
CAS No.: 2344680-87-9
M. Wt: 242.3
InChI Key: NVLXNPYMTATNIU-UHFFFAOYSA-N
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Description

5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile (CAS# 1209782-95-5) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of 1,4-benzoxazine derivatives, which are recognized as privileged scaffolds for designing biologically active molecules . The 1,4-benzoxazine core is associated with a wide range of pharmacological activities, making it a valuable template for the development of novel therapeutic agents. Research into structurally similar 1,4-benzoxazine compounds has demonstrated potential in various areas, including serving as antibacterial agents , inhibitors of bacterial histidine protein kinases , and treatments for cardiovascular diseases . Furthermore, 1,4-benzoxazine-triazole hybrids have shown promising anti-proliferative activity against several human cancer cell lines, such as HeLa (cervical), MIAPACA (pancreatic), MDA-MB-231 (breast), and IMR32 (neuroblastoma), indicating the scaffold's relevance in oncology research . The molecular formula of this compound is C13H12N2O2S, and it has a molecular weight of 260.31 g/mol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound as a key intermediate or precursor for synthesizing more complex molecules or for biological screening in their discovery programs.

Properties

IUPAC Name

5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c14-8-10-2-4-13(17-10)9-1-3-12-11(7-9)15-5-6-16-12/h1-4,7,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLXNPYMTATNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)C3=CC=C(S3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile typically involves the annulation of a benzoxazine ring to a thiophene scaffold. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate to form the benzoxazine ring . This intermediate can then be reacted with thiophene-2-carbonitrile under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nitro-substituted benzoxazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has shown that 5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile exhibits promising anticancer properties. A study demonstrated its potential as a cytotoxic agent against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Caspase activation
A549 (Lung Cancer)12.8Apoptosis induction

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies indicated that it possesses significant antibacterial effects, particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Agricultural Applications

2.1 Herbicidal Activity
this compound has been investigated for its potential as a herbicide. Its structural features allow it to inhibit specific enzymes involved in plant growth, making it a candidate for selective weed control.

Case Study:
A field trial conducted on a range of crops showed that the application of this compound significantly reduced weed biomass while having minimal impact on crop yield.

Materials Science

3.1 Synthesis of Advanced Materials
The compound serves as a building block in the synthesis of advanced materials with unique electronic properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and electrical conductivity.

Data Table: Comparison of Material Properties

Material Type Thermal Stability (°C) Electrical Conductivity (S/m)
Polymer A2500.01
Polymer B (with additive)3000.05

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine ()
  • Structure : Replaces the benzoxazine’s nitrogen with sulfur, forming a benzoxathiine ring. A methoxy group substitutes the nitrile.
  • Substituent Impact: Methoxy is electron-donating, contrasting with the nitrile’s electron-withdrawing nature.
  • Synthesis : Prepared via sodium hydride-mediated coupling in DMF, differing from nitrile-containing analogs that may require cyanation steps .
2-[4-(6-Cyanobenzothiazol-2-yl)phenyl]-5-thiophenecarbonitrile ()
  • Structure : Benzothiazole (sulfur and nitrogen) replaces benzoxazine. Both rings are nitrile-substituted.
  • Key Differences: Heteroatom Effects: Benzothiazole’s sulfur enhances π-conjugation but may reduce metabolic stability compared to benzoxazine.
  • Synthesis : Involves thionyl chloride-mediated activation, suggesting divergent reactivity from benzoxazine derivatives .
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine ()
  • Structure : A seven-membered benzodioxepin ring with an amine substituent.
  • Key Differences: Ring Size: Increased flexibility may enhance binding to conformational-sensitive targets.
  • Physical Properties : Lower molecular weight (165.18 g/mol) and distinct melting point (81–82°C) reflect structural simplicity .

Functional Group and Pharmacological Comparisons

α2C-AR Agonists (Compound A and B, )
  • Structure : Share the dihydrobenzoxazine core but lack thiophene-carbonitrile. Instead, they feature imidazole and urea groups.
  • Pharmacology : Selective for α2C-adrenergic receptors but exhibit poor brain penetration due to high polarity.
PD-L1 Inhibitors ()
  • Structure : Dihydrobenzo[b][1,4]dioxin with benzyloxy and aldehyde groups.
  • Key Differences: Heterocycle: Dioxin (two oxygens) vs. benzoxazine (oxygen and nitrogen). Functionality: Aldehyde and ether linkages enable covalent binding, unlike the nitrile’s non-reactive nature.
  • Synthesis : Relies on SN2 reactions (e.g., potassium carbonate-mediated coupling), contrasting with nitrile-forming methodologies .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Melting Point/°C Biological Activity Reference
Target Compound C₁₃H₁₀N₂OS Benzoxazine, nitrile Not reported Potential CNS modulation
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine C₁₅H₁₂O₂S Benzoxathiine, methoxy Not reported Not reported
2-[4-(6-Cyanobenzothiazol-2-yl)phenyl]-5-thiophenecarbonitrile C₁₈H₉N₃S₂ Benzothiazole, dual nitrile 182–184 Not reported
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine C₉H₁₁NO₂ Benzodioxepin, amine 81–82 Not reported
α2C-AR Agonist (Compound A) Not provided Benzoxazine, imidazole Not reported Peripheral vasoconstriction

Biological Activity

5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazine ring and a thiophene moiety , which contribute to its unique chemical properties. The presence of the carbonitrile group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular pathways:

  • Potassium Channel Modulation : The compound has been identified as a potassium channel opener, which can lead to cell membrane hyperpolarization. This action is crucial in various physiological processes, including muscle contraction and neurotransmitter release.
  • Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Biological Activity Overview

Biological Activity Effect Reference
CytotoxicityIC50 values against HeLa cells around 10.46 μM/mL
Antimicrobial ActivityInhibition against Gram-positive and Gram-negative bacteria
Enzyme InhibitionSignificant inhibition of α-glucosidase

Case Studies and Research Findings

  • Cytotoxicity Studies :
    In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, notably HeLa cells. The lowest recorded IC50 value was approximately 10.46 μM/mL, indicating potent activity against these cells while showing better selectivity compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Activity :
    The compound has demonstrated antimicrobial properties against a range of bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for various strains .
  • Enzyme Inhibition :
    The compound has also been studied for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Significant inhibition was noted with IC50 values around 52.54 ± 0.09 μM for selected derivatives .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile?

Methodological Answer: Key steps include:

  • Coupling Reactions : Use Suzuki-Miyaura cross-coupling to attach the benzoxazin moiety to the thiophene-carbonitrile scaffold. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) in polar aprotic solvents like DMF or ACN .
  • Nitrile Formation : Employ cyanation via nucleophilic substitution or metal-catalyzed reactions (e.g., CuCN) under reflux conditions .
  • Purification : Sequential liquid-liquid extraction with dichloromethane (DCM) and water, followed by drying over MgSO₄ and recrystallization from ethanol to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • IR Spectroscopy : Confirm nitrile (C≡N) stretching at ~2200–2250 cm⁻¹ and benzoxazin C-O-C vibrations at ~1250 cm⁻¹ .
    • ¹H/¹³C NMR : Identify thiophene protons (δ 6.5–7.5 ppm) and benzoxazin methylene groups (δ 3.0–4.0 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and fragment patterns .
  • Melting Point : Compare observed melting points (e.g., 174–178°C for analogs) with literature values to assess crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for analogs of this compound?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for unambiguous structure confirmation alongside NMR/IR) .
  • Computational Modeling : Perform density functional theory (DFT) simulations to predict NMR chemical shifts or IR spectra and compare with experimental data .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks in NMR spectra .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Variation : Modify the benzoxazin ring (e.g., introduce electron-withdrawing groups like -F or -Cl at position 6) to assess electronic effects on bioactivity .
  • Scaffold Hybridization : Fuse the thiophene-carbonitrile core with pharmacophores like morpholine (e.g., as in WIN 55,212-2 analogs) to target receptors such as cannabinoid receptors .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PD-L1 or enzymes, prioritizing analogs for synthesis .

Q. How can researchers address low solubility in biological assays for this compound?

Methodological Answer:

  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 5% PEG-400/Tween 80 to maintain solubility without cytotoxicity .
  • Prodrug Design : Synthesize phosphate or acetate derivatives to enhance aqueous solubility, followed by enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Q. What methods are suitable for analyzing degradation products or synthetic impurities?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column with gradient elution (ACN/water + 0.1% formic acid) to separate degradation products. Monitor UV absorption at 254 nm and correlate with MS/MS fragmentation .
  • Stability Studies : Accelerate degradation under stressed conditions (e.g., 40°C/75% RH) and identify major impurities via LC-TOF .
  • Synthetic Byproduct Tracking : Compare reaction crude mixtures with purified samples using TLC (silica gel, hexane:ethyl acetate) to isolate and characterize side products .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

  • Reactivity Descriptors : Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites for functionalization .
  • Transition State Modeling : Simulate reaction pathways (e.g., nitrile formation) using Gaussian09 to optimize catalytic conditions and reduce energy barriers .
  • Solvent Effects : Conduct COSMO-RS simulations to predict solubility and reaction rates in different solvents .

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